1-cyclohexyl-3-(1H-indazol-4-yl)urea
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Overview
Description
1-Cyclohexyl-3-(1H-indazol-4-yl)urea is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which combines a cyclohexyl group with an indazole moiety through a urea linkage.
Mechanism of Action
Target of Action
Similar compounds with an indazole moiety have been found to exhibit antiproliferative activity, suggesting potential targets within neoplastic cell lines .
Mode of Action
Compounds with similar structures have been observed to inhibit cell growth, indicating a potential interaction with cellular proliferation pathways .
Biochemical Pathways
Related compounds have been found to cause a block in the g0–g1 phase of the cell cycle , suggesting that this compound may also interact with cell cycle regulation pathways.
Result of Action
Related compounds have been observed to inhibit cell growth in various neoplastic cell lines , suggesting potential antineoplastic effects.
Preparation Methods
The synthesis of 1-cyclohexyl-3-(1H-indazol-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1H-indazole-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexyl isocyanate and 1H-indazole-4-amine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(1H-indazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The urea linkage allows for substitution reactions, where different substituents can be introduced into the molecule using appropriate reagents and conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(1H-indazol-4-yl)urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-Cyclohexyl-3-(1H-indazol-4-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(1H-indazol-3-yl)urea: Similar structure but with the indazole moiety attached at a different position.
1-Cyclohexyl-3-(1H-indazol-5-yl)urea: Another positional isomer with different biological activities.
1-Cyclohexyl-3-(1H-indazol-6-yl)urea: Yet another isomer with unique properties
Properties
IUPAC Name |
1-cyclohexyl-3-(1H-indazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-10-5-2-1-3-6-10)17-12-7-4-8-13-11(12)9-15-18-13/h4,7-10H,1-3,5-6H2,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIIGHNGAPWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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